Pneumocandin M1 - 168110-44-9

Pneumocandin M1

Catalog Number: EVT-242399
CAS Number: 168110-44-9
Molecular Formula: C35H52N8O20S
Molecular Weight: 936.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Micafungin is a cyclic hexapeptide echinocandin antibiotic which exerts its effect by inhibiting the synthesis of 1,3-beta-D-glucan, an integral component of the fungal cell wall. It is used as the sodium salt for the treatment of invasive candidiasis, and of aspergillosis in patients who are intolerant of other therapy. It has a role as an antiinfective agent. It is an echinocandin and an antibiotic antifungal drug.
Micafungin is an antifungal drug. It belongs to the antifungal class of compounds known as echinocandins and exerts its effect by inhibiting the synthesis of 1,3-beta-D-glucan, an integral component of the fungal cell wall.
Micafungin is an Echinocandin Antifungal.
Micafungin is a semi-synthetic echinocandin derived from a natural product of the fungus Coleophama empedri with potent antifungal activity. Micafungin, like other cyclic lipopeptides, noncompetitively inhibits the fungal specific enzyme 1,3-beta-D-glucan synthase, an enzyme essential for fungal cell wall synthesis. Inhibition of this enzyme weakens of the cell wall, thereby leading to osmotic lysis and eventually, fungal cell death.
A cyclic lipo-hexapeptide echinocandin antifungal agent that is used for the treatment and prevention of CANDIDIASIS.
See also: Micafungin Sodium (has salt form).
Overview

Pneumocandin M1, also known as FR179642, is a significant compound in the field of medicinal chemistry, particularly as an intermediate in the synthesis of the antifungal drug Micafungin. This compound belongs to the echinocandin class, which is known for its potent antifungal properties. Echinocandins, including Pneumocandin M1, are crucial for treating life-threatening fungal infections, particularly those caused by Candida species and Aspergillus species.

Source and Classification

Pneumocandin M1 is derived from the fermentation of the bacterium Actinoplanes utahensis, which produces a precursor compound known as FR901379. The classification of Pneumocandin M1 falls under lipopeptide antibiotics, specifically targeting fungal cell wall synthesis by inhibiting β-(1→3)-D-glucan, a critical component of the cell wall in many pathogenic fungi.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pneumocandin M1 involves several key steps:

  1. Fermentation: The process begins with the fermentation of Actinoplanes utahensis to produce FR901379.
  2. Deacylation: FR901379 undergoes deacylation, typically in methanol at concentrations ranging from 3.0 to 5.0 grams per liter, using specific deacylase enzymes.
  3. Separation and Purification: Following the reaction period of 12 to 48 hours, Pneumocandin M1 is separated and purified using techniques such as reverse-phase chromatography to achieve high purity levels.

This method is noted for being efficient and cost-effective, yielding high-purity products suitable for further pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Pneumocandin M1 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C35H52N8O20SC_{35}H_{52}N_{8}O_{20}S. The structure includes various amino acid residues and a lipid moiety that enhance its antifungal properties. Detailed structural data can be obtained through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

Pneumocandin M1 participates in several chemical reactions that are critical for its function as an antifungal agent:

  • Inhibition of β-(1→3)-D-glucan Synthase: Pneumocandin M1 inhibits the enzyme responsible for synthesizing β-(1→3)-D-glucan, leading to impaired cell wall integrity in fungi.
  • Biochemical Pathways: The primary biochemical pathway affected by Pneumocandin M1 is the 1,3-β-D-glucan synthesis pathway in fungi. This inhibition results in osmotic instability within fungal cells, ultimately leading to cell death .
Mechanism of Action

Process and Data

The mechanism of action of Pneumocandin M1 involves its interaction with the enzyme 1,3-β-D-glucan synthase. By binding to this enzyme, Pneumocandin M1 disrupts the synthesis of β-(1→3)-D-glucan, a vital component of the fungal cell wall. This disruption causes osmotic instability within the fungal cell, leading to lysis and death. The selectivity of this mechanism is significant because it targets fungal cells without affecting mammalian cells, making it a valuable therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pneumocandin M1 exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range characteristic of similar lipopeptides.

These properties are crucial for its formulation into effective pharmaceutical products.

Applications

Scientific Uses

Pneumocandin M1 has several applications in scientific research and medicine:

  • Antifungal Drug Development: It serves as an essential intermediate in synthesizing Micafungin and other echinocandin derivatives used to treat invasive fungal infections.
  • Research Tool: Due to its specific mechanism of action against fungal pathogens, Pneumocandin M1 is utilized in research settings to study fungal biology and resistance mechanisms.
  • Pharmaceutical Industry: The compound is integral to large-scale production processes for antifungal medications, highlighting its importance in addressing global health challenges related to fungal infections .
Introduction to Pneumocandin M1

Definition and Structural Classification Within the Echinocandin Family

Pneumocandin M1 (FR-179642) is a cyclic hexapeptide lipopeptide belonging to the echinocandin class of antifungal natural products. Its core structure consists of six amino acids—including non-proteinogenic residues like 4,5-dihydroxy-L-ornithine and 3,4-dihydroxy-L-homotyrosine—linked to a hydrophobic acyl side chain (specifically, a palmitoyl group). This architecture enables non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall integrity [1] [6].

Table 1: Core Structural Features of Pneumocandin M1

PropertyDescription
Molecular FormulaC₅₀H₈₀N₈O₁₇ (Pneumocandin B₀ analog); C₃₅H₅₂N₈O₂₀S (sulfated derivative)
Molecular Weight1065.23 g/mol (Pneumocandin B₀); 936.9 g/mol (Pneumocandin M1)
Key Functional GroupsCyclic hexapeptide core, N-linked acyl chain, sulfate ester (M1 variant)
SolubilityLimited water solubility; soluble in ethanol, methanol, DMF, DMSO
Unique ModificationSulfate ester at C-3 of dihydroxyhomotyrosine residue (vs. B₀’s hydroxyl)

Structurally, Pneumocandin M1 distinguishes itself from other echinocandins through a sulfate ester modification on its aromatic residue. This contrasts with caspofungin’s precursor pneumocandin B₀ (lacking sulfate) and anidulafungin’s precursor echinocandin B (linoleoyl side chain) [6] [9]. The sulfate group enhances water solubility compared to non-sulfated analogs, a critical factor for pharmaceutical derivatization.

Historical Context and Discovery Timeline

The discovery of Pneumocandin M1 is intertwined with the broader exploration of echinocandin antifungals:

  • 1974: Echinocandin B is first isolated but exhibits hemolytic toxicity, limiting clinical use [6].
  • 1980s–1990s: Screening of fungal metabolites identifies Coleophoma empetri as a source of sulfated echinocandins. Fujisawa Pharmaceutical Co. (Japan) isolates FR901379 (a sulfated pneumocandin complex), with Pneumocandin M1 as a key component [10].
  • 1992: Structural characterization of pneumocandins A₀ and B₀ from Glarea lozoyensis is published, highlighting chemical diversity within the class [8].
  • Late 1990s: Semisynthetic modification of Pneumocandin M1 leads to micafungin (FK463), approved in 2005 for invasive candidiasis. The synthesis involves selective deacylation, enzymatic cleavage, and reductive alkylation to optimize stability and efficacy [6] [9].

This timeline underscores Pneumocandin M1’s role in bridging natural product discovery and clinical drug development, exemplifying rational design from fungal metabolites.

Taxonomic Origins and Biosynthetic Pathways

Pneumocandin M1 originates from the filamentous fungus Coleophoma empetri, a pathogen of the plant Empetrum nigrum (crowberry). This species produces FR901379, a mixture of sulfated pneumocandins, through a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) pathway [3] [9]. Key biosynthetic steps include:

  • Core Assembly: NRPS modules activate and condense six amino acids, including hydroxylated derivatives like 4,5-dihydroxyornithine, into a linear hexapeptide.
  • Lipid Tail Synthesis: A PKS generates the palmitoyl side chain, which is appended to the peptide core via an amide bond.
  • Cyclization: The linear peptide-lipid intermediate undergoes intramolecular cyclization to form the macrocyclic ring.
  • Post-Assembly Modifications:
  • Sulfation: A sulfotransferase catalyzes sulfate addition to the homotyrosine residue.
  • Hydroxylation: Cytochrome P450 enzymes mediate hydroxylation of proline and glutamine residues [3] [4].

Table 2: Biosynthetic Enzymes in Pneumocandin M1 Production

Enzyme TypeFunctionGene/Complex
Hybrid NRPS-PKSAssembly of peptide core and lipid side chainpcs gene cluster
Cytochrome P450 OxidaseAmino acid hydroxylation (e.g., proline residues)gloxy genes
SulfotransferaseAddition of sulfate ester to homotyrosineUncharacterized
Transporter ProteinsExport of mature pneumocandin from fungal cellsABC transporters

Comparative genomics reveals that Coleophoma empetri shares orthologous biosynthetic genes with Glarea lozoyensis (producer of pneumocandin B₀), but differences in tailoring enzymes account for structural variations like sulfation [3] [4].

Properties

CAS Number

168110-44-9

Product Name

Pneumocandin M1

IUPAC Name

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate

Molecular Formula

C35H52N8O20S

Molecular Weight

936.9 g/mol

InChI

InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1

InChI Key

QCYMOOBOFFUBHZ-CPYYHODSSA-N

SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O

Solubility

Freely soluble as sodium salt (> 200mg/mL)
2.18e-01 g/L

Synonyms

1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0; 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0; CMICA; FR 133303

Canonical SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O

Isomeric SMILES

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.